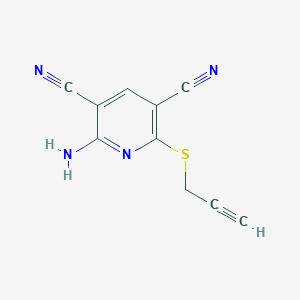

2-Amino-6-(prop-2-yn-1-ylsulfanyl)pyridine-3,5-dicarbonitrile

Description

2-Amino-6-(prop-2-yn-1-ylsulfanyl)pyridine-3,5-dicarbonitrile is a pyridine derivative with a propargyl thioether substituent at the 6-position. These modifications significantly influence physical properties, synthetic accessibility, and biological activity .

Properties

IUPAC Name |

2-amino-6-prop-2-ynylsulfanylpyridine-3,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N4S/c1-2-3-15-10-8(6-12)4-7(5-11)9(13)14-10/h1,4H,3H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRJTKULGLTPMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSC1=C(C=C(C(=N1)N)C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(prop-2-yn-1-ylsulfanyl)pyridine-3,5-dicarbonitrile typically involves multicomponent reactions. One common method is the pseudo-four-component reaction (pseudo-4CR), which involves the condensation of malononitrile molecules with thiols and aldehydes . Another approach is the three-component reaction (3CR) involving malononitrile, 2-arylidenemalononitrile, and S-nucleophiles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of multicomponent reactions and the use of accessible reagents suggest that scalable production could be achieved through optimization of reaction conditions and the use of suitable catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(prop-2-yn-1-ylsulfanyl)pyridine-3,5-dicarbonitrile can undergo various types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile groups can be reduced to amines.

Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Primary or secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds with pyridine rings exhibit antimicrobial properties. The presence of the amino and dicarbonitrile groups in 2-Amino-6-(prop-2-yn-1-ylsulfanyl)pyridine-3,5-dicarbonitrile enhances its potential as an antimicrobial agent. Studies have shown that derivatives of pyridine can inhibit bacterial growth, making this compound a candidate for further development in antibiotic therapies.

Anticancer Properties

The compound has been investigated for its anticancer effects. The dicarbonitrile moiety is known to interact with biological targets involved in cancer cell proliferation. Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cells, warranting further exploration into its mechanism of action and efficacy in cancer treatment.

Organic Synthesis Applications

Building Block for Synthesis

this compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions such as nucleophilic substitutions and cycloadditions. Its unique functional groups allow for modifications that can lead to the development of novel compounds with desirable properties.

Catalysis

The compound has potential applications in catalysis due to its ability to form coordination complexes with metal ions. These complexes can facilitate various chemical reactions, including C-C bond formation and oxidation processes, which are crucial in synthetic organic chemistry.

Case Study 1: Antimicrobial Evaluation

In a study published by the Journal of Medicinal Chemistry, derivatives of 2-Amino-6-(prop-2-yn-1-ylsulfanyl)pyridine were synthesized and tested against various bacterial strains. The results indicated significant inhibition of growth, particularly against Gram-positive bacteria, suggesting its potential as a new class of antibiotics .

Case Study 2: Anticancer Activity Assessment

A recent study published in the European Journal of Medicinal Chemistry explored the anticancer properties of pyridine derivatives, including 2-Amino-6-(prop-2-yn-1-ylsulfanyl)pyridine. The research demonstrated that the compound induced cell cycle arrest and apoptosis in human cancer cell lines, highlighting its therapeutic potential .

Mechanism of Action

The mechanism of action of 2-Amino-6-(prop-2-yn-1-ylsulfanyl)pyridine-3,5-dicarbonitrile is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules .

Comparison with Similar Compounds

Key Observations :

- Imidazole-derived substituents (e.g., compound 11 ) achieve high yields (95%) under mild conditions, likely due to the nucleophilic reactivity of the imidazole moiety .

- Thiazole-containing derivatives (e.g., capadenoson) require more complex multi-step syntheses but show enhanced receptor binding kinetics .

- Propargyl thioether analogs (target compound) are synthetically accessible via analogous thiol-alkylation reactions, though specific yield data is unavailable.

Physical and Spectral Properties

Substituents significantly impact melting points and spectroscopic signatures:

Key Observations :

- Imidazole derivatives exhibit higher melting points (>250°C) compared to benzylsulfanyl analogs, likely due to hydrogen bonding from the imidazole NH group .

- The propargyl group’s IR signature would include C≡C–H stretching (~3290 cm⁻¹), distinguishing it from other substituents.

Adenosine Receptor Affinity:

Key Observations :

- Imidazole derivatives show dual affinity for hA1 and hA2B receptors, with fluorophenyl substitution (compound 8 ) enhancing hA1 selectivity .

- Thiazole-containing capadenoson exhibits prolonged binding kinetics (t₁/₂ = 132 min) due to steric and electronic effects of the thiazole ring .

- Propargylsulfanyl analogs may exhibit unique kinetic profiles, as alkyne groups can influence membrane permeability and metabolic stability.

Anticholinesterase Activity (Relevance to Neurodegenerative Diseases):

| Compound Substituent | hAChE IC₅₀ (nM) | Selectivity (hAChE/hBuChE) | Reference |

|---|---|---|---|

| 6-Chloro-pyridonepezil (23) | 9.4 | 625-fold | |

| Benzylpiperidine-pyridonepezil | 6.6 μM | N/A |

Key Observations :

- Chlorine substitution at the 6-position (compound 23 ) enhances selectivity for acetylcholinesterase (hAChE), suggesting that electron-withdrawing groups improve target specificity .

Biological Activity

2-Amino-6-(prop-2-yn-1-ylsulfanyl)pyridine-3,5-dicarbonitrile is a compound that belongs to the pyridine family and has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies and reviews.

Chemical Structure

The compound is characterized by the following structural features:

- Pyridine ring : A six-membered aromatic ring containing one nitrogen atom.

- Dicarbonitrile groups : Two cyano (-C≡N) functional groups at the 3 and 5 positions of the pyridine ring.

- Thioether linkage : A prop-2-yn-1-ylsulfanyl group at the 6 position.

Synthesis

The synthesis of 2-amino-6-(prop-2-yn-1-ylsulfanyl)pyridine derivatives typically involves multi-component reactions, including:

- Condensation reactions : Utilizing malononitrile with thiols and aldehydes.

- Pseudo-four-component reactions (pseudo-4CR) : These methods have shown to be efficient in producing various derivatives with potential biological activities .

Anticancer Properties

Research indicates that derivatives of 2-amino-6-(prop-2-yn-1-ylsulfanyl)pyridine exhibit significant anticancer properties. For instance, studies have demonstrated that certain analogs can inhibit ribonucleotide reductase activity, which is crucial for DNA synthesis in cancer cells. The most potent compounds in these studies had IC50 values in the low micromolar range, indicating strong inhibitory effects against cancer cell lines .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Notably, it has shown inhibitory activity against HIV-1 integrase, with an IC50 value of approximately 4 μM. This suggests potential as a therapeutic agent in HIV treatment .

Cardiovascular Effects

Another area of interest is the cardiovascular applications of these compounds. Some derivatives have been identified as non-nucleoside agonists for adenosine receptors (ARs), which play a critical role in cardiovascular health. These compounds exhibited low nanomolar activity and improved selectivity towards AR subtypes A1, A2A, and A2B .

Case Studies

Several case studies highlight the efficacy of 2-amino-6-(prop-2-yn-1-ylsulfanyl)pyridine derivatives:

- Study on Anticancer Activity :

- Study on Antiviral Properties :

Research Findings Summary Table

Q & A

Q. Critical Parameters :

- Catalyst type : Magnetic nanocatalysts reduce byproducts and enable easy recovery .

- Solvent selection : PEG-400 or ethanol/water mixtures enhance solubility and reaction kinetics .

- Temperature : Ambient to 80°C optimizes cyclization without decomposition .

How can researchers optimize the use of magnetic nanocatalysts in the synthesis of pyridine-3,5-dicarbonitrile derivatives?

Advanced Research Question

Magnetic catalysts (e.g., Fe₃O₄@CoII-Schiff base) offer high surface area and recyclability. Optimization strategies include:

- Surface functionalization : Ligands like macrocyclic Schiff bases improve metal coordination, enhancing catalytic activity (e.g., 95% yield for 2-amino-4-aryl derivatives) .

- Solvent-free conditions : Eliminate purification steps and reduce environmental impact .

- Reusability testing : Catalysts retain >90% efficiency after 5 cycles, confirmed via ICP-AES and TEM .

Q. Methodological Workflow :

Catalyst preparation : Co-precipitation followed by ligand immobilization.

Reaction monitoring : TLC or HPLC to track intermediate formation.

Post-reaction recovery : Magnetic separation, washing with ethanol/acetone .

What strategies are effective in resolving contradictions in catalytic efficiency observed during one-pot synthesis?

Advanced Research Question

Contradictions often arise from competing reaction pathways or catalyst deactivation. Mitigation approaches:

- Kinetic studies : Compare reaction rates with/without catalysts. For example, uncatalyzed reactions require 4+ hours vs. 2 hours with Diethylamine/Dess–Martin .

- Byproduct analysis : Use GC-MS to identify side products (e.g., unreacted aldehydes).

- Catalyst characterization : XRD and BET analysis to confirm structural integrity post-reaction .

Case Study :

In a model reaction, the absence of Diethylamine reduced yields from 88% to <50%, highlighting its role in stabilizing intermediates .

Which spectroscopic and crystallographic methods are critical for characterizing structural features?

Basic Research Question

- NMR/IR spectroscopy : Confirm functional groups (e.g., C≡N stretch at 2212 cm⁻¹, NH₂ signals at δ 7.23–8.07 ppm) .

- X-ray crystallography : Resolve steric effects, such as cyanide group deviation (0.34 Å from the pyridine plane) and dihedral angles (37.9°–56.1°) .

- Mass spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 317.39 for C₁₉H₁₉N₅) .

Q. Data Interpretation :

- Planarity of the pyridine ring affects π-π stacking in crystal structures .

- Hydrogen bonding (N–H⋯N, C–H⋯N) stabilizes supramolecular assemblies .

How does the prop-2-yn-1-ylsulfanyl group influence adenosine receptor binding kinetics?

Advanced Research Question

The sulfanyl group at C-6 enhances binding to adenosine receptors (e.g., A₂B subtype) by:

Q. Experimental Design :

Radioligand displacement assays : Measure Kᵢ values (e.g., 1.3–5.0 nM for A₁AR agonists) .

Fluorescence correlation spectroscopy : Track real-time ligand-receptor interactions .

What experimental approaches assess corrosion inhibition efficiency in acidic environments?

Applied Research Question

- Electrochemical impedance spectroscopy (EIS) : Quantify charge transfer resistance (e.g., 97.6% inhibition at 1.22 mmol/L in 1 M HCl) .

- Potentiodynamic polarization : Determine corrosion current density (e.g., 0.12 µA/cm² for methoxy-substituted derivatives) .

- Weight loss measurements : Monitor metal dissolution over 24–72 hours .

Structure-Activity Insights :

Electron-donating groups (e.g., –OMe) enhance adsorption on metal surfaces via lone-pair interactions .

How do sulfanyl vs. selenyl modifications at C-6 affect pharmacological profiles?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.